molecular formula C7H2Cl2F2O B3095006 5-Chloro-2,4-difluorobenzoyl chloride CAS No. 1261734-09-1

5-Chloro-2,4-difluorobenzoyl chloride

Cat. No. B3095006
CAS RN: 1261734-09-1
M. Wt: 210.99 g/mol
InChI Key: UYAIAVLGUQQECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-difluorobenzoyl chloride is a type of pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .


Physical And Chemical Properties Analysis

This compound is a clear light yellow to yellow liquid . It has a density of 1.437 g/mL at 25 °C and a refractive index of n20/D 1.5157 .

Scientific Research Applications

Ortho Effect in Solvolyses

Research by Park and Kevill (2012) in the Journal of Physical Organic Chemistry studied the ortho effect in solvolyses. They found that the ortho effect of chloro substituents in dichlorobenzoyl chloride significantly hindered attack on the acyl carbon, leading to an ionization mechanism over a full range of solvents. This study helps in understanding the reactivity of chloro-substituted benzoyl chlorides, such as 5-Chloro-2,4-difluorobenzoyl chloride, in different solvent environments (Park & Kevill, 2012).

Electrochemical Oxidation of Persistent Organic Pollutants

Solá-Gutiérrez et al. (2019) in the Journal of Hazardous Materials explored the traceability of chlorinated compounds during the electro-oxidation of aqueous samples. They focused on 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a compound related to this compound. Their research is significant for understanding the environmental impact and remediation technologies for persistent organic pollutants (Solá-Gutiérrez et al., 2019).

Synthesis of Novel Pesticides

Liu An-chan (2015) in the Journal of Wuhan Institute of Technology described the synthetic process of novel pesticides using compounds related to this compound. This highlights its potential application in the development of new agricultural chemicals (Liu An-chan, 2015).

Chlorine and Fluorine Substitutions in Chemical Synthesis

A study by Kosaka et al. (2015) in Dalton Transactions investigated the effects of chlorine and fluorine substitutions on tuning the ionization potential of certain chemical complexes. Their research contributes to the understanding of how such substitutions, as found in this compound, can affect the chemical and physical properties of molecules (Kosaka et al., 2015).

Safety and Hazards

This compound is considered hazardous. It is combustible and reacts with water to liberate toxic gas . It causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

5-chloro-2,4-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAIAVLGUQQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-difluorobenzoyl chloride
Reactant of Route 2
5-Chloro-2,4-difluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-difluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-difluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-difluorobenzoyl chloride
Reactant of Route 6
5-Chloro-2,4-difluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.